4-(1-Ethyl-1-methylhexyl)phenol

Catalog No.
S3341677
CAS No.
52427-13-1
M.F
C15H24O
M. Wt
220.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(1-Ethyl-1-methylhexyl)phenol

CAS Number

52427-13-1

Product Name

4-(1-Ethyl-1-methylhexyl)phenol

IUPAC Name

4-(3-methyloctan-3-yl)phenol

Molecular Formula

C15H24O

Molecular Weight

220.35 g/mol

InChI

InChI=1S/C15H24O/c1-4-6-7-12-15(3,5-2)13-8-10-14(16)11-9-13/h8-11,16H,4-7,12H2,1-3H3

InChI Key

QQKQQJZGUCFUPP-UHFFFAOYSA-N

SMILES

CCCCCC(C)(CC)C1=CC=C(C=C1)O

Canonical SMILES

CCCCCC(C)(CC)C1=CC=C(C=C1)O

Isomer of 4-Nonylphenol

4-(1-Ethyl-1-methylhexyl)phenol is one identified isomer of 4-nonylphenol []. 4-Nonylphenol itself is a man-made organic compound classified as an alkylphenol ethoxylate (APE) []. Research into 4-(1-Ethyl-1-methylhexyl)phenol is likely connected to the broader study of 4-nonylphenol due to their structural similarity.

Endocrine Disruption Potential

4-Nonylphenol is an established endocrine disruptor, meaning it can mimic hormones and interfere with hormonal systems in organisms []. Some research suggests 4-(1-Ethyl-1-methylhexyl)phenol may share this property, though dedicated studies specifically on this isomer appear limited. One supplier lists it as an isomer of 4-nonylphenol "regarded as an environmental endocrine disruptor" [].

Environmental Studies

Analytical Standard

Commercially, 4-(1-Ethyl-1-methylhexyl)phenol is available as an analytical standard from several chemical suppliers [, ]. This suggests its use as a reference compound in analytical chemistry techniques, potentially for environmental monitoring or research related to 4-nonylphenol and its isomers.

4-(1-Ethyl-1-methylhexyl)phenol, also known as 4-nonylphenol (4-NP) is an organic compound belonging to the class of alkylphenols []. It is one isomer of several branched-chain nonylphenol isomers. 4-NP is not naturally occurring and is synthetically produced for various industrial applications. Due to its endocrine-disrupting properties, 4-NP has become a compound of interest in environmental research, particularly concerning its impact on aquatic ecosystems.


Molecular Structure Analysis

The key feature of 4-NP's structure is the presence of a phenolic hydroxyl group (OH) bonded to an aromatic benzene ring at the para (4th) position. An alkyl chain, specifically a branched 1-ethyl-1-methylhexyl group, is attached to the other end of the benzene ring []. This lipophilic (fat-loving) alkyl chain grants the molecule its amphiphilic nature, having both water-soluble and fat-soluble properties.


Chemical Reactions Analysis

  • Acylation: Reaction with acid anhydrides or acyl chlorides to form esters.
  • Alkylation: Reaction with alkylating agents to introduce additional alkyl groups onto the phenol ring.
  • Nitration: Reaction with nitric acid to introduce a nitro group (-NO2) onto the aromatic ring.

The synthesis of 4-NP typically involves the alkylation of phenol with a mixture of branched nonyl chains derived from petroleum sources. The complex mixture yields various isomers of 4-NP, including 4-(1-Ethyl-1-methylhexyl)phenol.


Physical And Chemical Properties Analysis

  • Molecular Formula: C₁₅H₂₄O []
  • Molecular Weight: 220.35 g/mol []
  • Physical State: Colorless to light yellow viscous liquid
  • Melting Point: 61-64 °C (data from Sigma-Aldrich)
  • Boiling Point: >250 °C (decomposition)
  • Solubility: Slightly soluble in water (13 mg/L at 25 °C), soluble in organic solvents like acetone, ethanol, and dichloromethane
  • Stability: Stable under normal storage conditions

4-NP acts as an endocrine disruptor by mimicking the natural hormone 17β-estradiol. This allows it to bind to estrogen receptors in various organisms, potentially altering their hormonal balance and development. The specific mechanisms by which 4-NP disrupts different biological processes are still under investigation.

4-NP is classified as a hazardous substance due to several factors []:

  • Acute Toxicity: Harmful if swallowed and can cause skin burns and eye damage [].
  • Reproductive Toxicity: Suspected of damaging fertility or the unborn child [].
  • Environmental Hazard: Very toxic to aquatic life with long lasting effects [].

XLogP3

5.9

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H361 (100%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (100%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Environmental Hazard Irritant

Corrosive;Irritant;Health Hazard;Environmental Hazard

Other CAS

52427-13-1

Wikipedia

4-(1-ethyl-1-methylhexyl)phenol

Dates

Modify: 2023-08-19

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